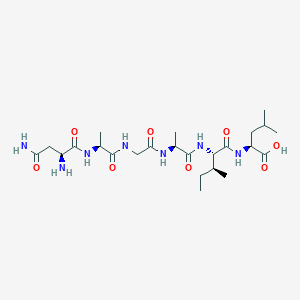
L-Asparaginyl-L-alanylglycyl-L-alanyl-L-isoleucyl-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Asparaginyl-L-alanylglycyl-L-alanyl-L-isoleucyl-L-leucine is a peptide compound composed of six amino acids: L-asparagine, L-alanine, glycine, L-alanine, L-isoleucine, and L-leucine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-alanylglycyl-L-alanyl-L-isoleucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
化学反应分析
Types of Reactions
L-Asparaginyl-L-alanylglycyl-L-alanyl-L-isoleucyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Reduction of disulfide bonds, if any, within the peptide structure.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases like trypsin or pepsin.
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Chemical reagents for site-specific modifications, such as N-methylmorpholine (NMM) for amidation reactions.
Major Products Formed
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Oxidized amino acid residues, potentially altering the peptide’s function.
Reduction: Reduced peptide with intact amino acid residues.
Substitution: Modified peptide with substituted amino acid residues.
科学研究应用
L-Asparaginyl-L-alanylglycyl-L-alanyl-L-isoleucyl-L-leucine has several scientific research applications:
Biochemistry: Used as a model peptide for studying protein folding, stability, and interactions.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.
Industry: Utilized in the development of biosensors and as a component in various biochemical assays.
作用机制
The mechanism of action of L-Asparaginyl-L-alanylglycyl-L-alanyl-L-isoleucyl-L-leucine depends on its specific application. In general, peptides can interact with cellular receptors, enzymes, or other proteins, modulating biological pathways. The molecular targets and pathways involved may include:
Receptor binding: Interaction with cell surface receptors, triggering downstream signaling cascades.
Enzyme inhibition: Binding to and inhibiting specific enzymes, affecting metabolic pathways.
Protein-protein interactions: Modulating interactions between proteins, influencing cellular processes.
相似化合物的比较
Similar Compounds
L-Asparagine: An amino acid involved in protein biosynthesis and metabolic control.
L-Alanine: A non-essential amino acid used in protein synthesis.
Glycine: The simplest amino acid, involved in various metabolic processes.
L-Isoleucine: An essential amino acid important for protein synthesis and energy production.
L-Leucine: An essential amino acid that plays a key role in protein synthesis and muscle metabolism.
Uniqueness
L-Asparaginyl-L-alanylglycyl-L-alanyl-L-isoleucyl-L-leucine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its structure allows for targeted interactions with biological molecules, making it valuable for research and therapeutic purposes.
属性
CAS 编号 |
574749-70-5 |
|---|---|
分子式 |
C24H43N7O8 |
分子量 |
557.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C24H43N7O8/c1-7-12(4)19(23(37)30-16(24(38)39)8-11(2)3)31-21(35)14(6)28-18(33)10-27-20(34)13(5)29-22(36)15(25)9-17(26)32/h11-16,19H,7-10,25H2,1-6H3,(H2,26,32)(H,27,34)(H,28,33)(H,29,36)(H,30,37)(H,31,35)(H,38,39)/t12-,13-,14-,15-,16-,19-/m0/s1 |
InChI 键 |
LYLIWJLDGDELJR-GGDDPFQJSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















